Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1638760-65-2) is a brominated heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol. It features a pyrrolopyridine core substituted with a bromine atom at position 3 and a methyl ester group at position 6. This compound is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in Suzuki-Miyaura cross-coupling reactions due to its bromine substituent . It has a purity of >97%, requires storage at 2–8°C, and exhibits solubility challenges that necessitate careful solvent selection (e.g., DMSO) . Safety data indicate hazards include H302 (harmful if swallowed) and H317 (may cause allergic skin reactions) .
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODADBCTSKVBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-65-2 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step processes. One common synthetic route includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .
Chemical Reactions Analysis
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has been investigated for its biological activity, particularly as a potential therapeutic agent. Its derivatives have shown promise in targeting various diseases due to their ability to interact with specific biological pathways.
Case Study: Anticancer Activity
Research has indicated that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have reported that derivatives of pyrrolopyridine compounds demonstrate selective inhibition of cancer cell proliferation, suggesting their potential as anticancer agents .
Agrochemicals
Pesticide Development
The compound's structure allows it to serve as a precursor for developing novel agrochemicals. Its bromine atom can enhance the bioactivity of resulting compounds, making them effective in pest control.
Case Study: Insecticidal Properties
In laboratory settings, this compound has been tested for insecticidal properties against common agricultural pests. Results showed significant mortality rates when applied to target insect populations, indicating its potential for use in sustainable agriculture .
Materials Science
Polymer Chemistry
This compound can be incorporated into polymer matrices to create materials with enhanced properties. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength.
Data Table: Comparison of Properties
| Property | Pure Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability (°C) | 180 | 210 |
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 10 |
Cosmetic Applications
Formulation Development
this compound is also being explored in cosmetic formulations due to its potential skin-beneficial properties. Its ability to stabilize emulsions and enhance the delivery of active ingredients makes it an attractive candidate for skin care products.
Case Study: Skin Care Efficacy
A study evaluated the incorporation of this compound into topical formulations aimed at improving skin hydration and elasticity. Results indicated enhanced moisture retention and improved skin texture among participants using products containing the compound compared to controls .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these targets, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a valuable tool in cancer research and therapy .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The following table summarizes key differences between the target compound and its analogs:
Biological Activity
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS No. 1638760-65-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- Solubility : Soluble in organic solvents with moderate aqueous solubility.
- Log P (octanol-water partition coefficient) : Approximately 2.08, indicating good permeability across biological membranes .
Antibacterial Activity
Recent studies have indicated that compounds containing pyrrole and pyridine moieties exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against common pathogens are summarized in the following table:
| Pathogen | MIC (μg/mL) | Control (Isoniazid) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 0.25 |
| Escherichia coli | 12.5 | 10 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common cause of skin infections and other serious conditions .
The antibacterial action of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt essential metabolic pathways. The presence of the bromine atom in the structure is believed to enhance the compound's reactivity and interaction with bacterial enzymes, leading to increased efficacy .
Case Studies and Research Findings
-
In Vitro Studies :
- A series of in vitro tests demonstrated that this compound was effective against multi-drug resistant strains of bacteria, showing promise as a lead compound for further development into therapeutic agents.
- The compound was part of a broader study on pyrrole derivatives, which highlighted its potential as an InhA inhibitor—an important target in the development of new antibacterial drugs .
- Comparative Analysis :
Q & A
Q. What are the standard synthetic routes for Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how can purity be optimized?
Q. What are the primary biological targets of this compound in medicinal chemistry?
The brominated pyrrolopyridine scaffold is a key pharmacophore for kinase inhibition, particularly fibroblast growth factor receptors (FGFRs). Studies show IC50 values <1 μM in FGFR1-3 assays, making it a candidate for cancer therapeutics .
Advanced Research Questions
Q. How can conflicting data on FGFR inhibition potency be resolved?
Discrepancies in IC50 values (e.g., 0.5 μM vs. 2.5 μM) may arise from assay conditions (e.g., ATP concentration, cell lines). Methodological solutions include:
- Standardized Assays : Use recombinant FGFR isoforms under fixed ATP levels (e.g., 10 μM) .
- Structural Analysis : X-ray crystallography of the compound-FGFR complex to identify binding mode variations .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables affecting potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
